Methyl 4-amino-2-methylquinoline-6-carboxylate
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Overview
Description
Methyl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of an amino group at the 4-position and a carboxylate ester group at the 6-position contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Methyl 4-amino-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsThe carboxylate ester group can be introduced via esterification reactions using suitable carboxylic acid derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and halogenated quinolines .
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline ring system allows it to intercalate with DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylquinoline: Lacks the carboxylate ester group but shares similar reactivity and applications.
2-Methyl-4-quinolinamine: Another quinoline derivative with comparable chemical properties.
4-Quinaldinamine: Similar structure but different functional groups.
Uniqueness
Methyl 4-amino-2-methylquinoline-6-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 4-amino-2-methylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWAAIDZQLXZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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